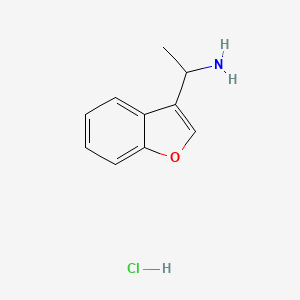

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride

CAS No.: 2378502-99-7

Cat. No.: VC5590622

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2378502-99-7 |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 |

| IUPAC Name | 1-(1-benzofuran-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H |

| Standard InChI Key | CXYUXSSHGFWLQN-UHFFFAOYSA-N |

| SMILES | CC(C1=COC2=CC=CC=C21)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(1-Benzofuran-3-yl)ethanamine hydrochloride consists of a benzofuran ring system substituted with an ethanamine side chain at the 3-position, forming a hydrochloride salt. The benzofuran moiety comprises a fused benzene and furan ring, while the ethanamine group introduces a primary amine functionality.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-Benzofuran-3-yl)ethanamine hydrochloride |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| CAS Registry Number | Not widely reported |

The absence of substituents like methoxy or methyl groups distinguishes this compound from its derivatives, such as 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride (CAS 1182284-36-1) .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational predictions using tools like PubChem’s structure-based algorithms suggest:

-

1H NMR: Aromatic protons in the benzofuran ring (δ 6.8–7.4 ppm), ethanamine CH₂ groups (δ 2.7–3.1 ppm), and NH₃⁺Cl⁻ resonance (broad, δ 5.0–6.0 ppm) .

-

IR: Stretching vibrations for C-O-C (furan, ~1240 cm⁻¹), NH₃⁺ (2500–3000 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthetic route to 1-(1-Benzofuran-3-yl)ethanamine hydrochloride typically involves:

-

Benzofuran Ring Construction: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Side-Chain Introduction: Nucleophilic substitution or reductive amination at the 3-position of benzofuran using ethylamine precursors.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Key Reaction Conditions:

-

Cyclization: H₂SO₄ (catalyst), 80–100°C, 6–12 hours.

-

Amination: Ethylamine hydrochloride, K₂CO₃, DMF, 60°C, 24 hours.

-

Purification: Recrystallization from ethanol/water mixtures.

Industrial Scalability Challenges

Industrial production faces hurdles due to:

-

Low yields (~35–45%) in the cyclization step.

-

Sensitivity of the furan ring to oxidative degradation during amination.

-

Regulatory complexities associated with amine-containing pharmaceuticals.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s reactivity centers on its amine and aromatic systems:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Benzofuran-3-carboxylic acid derivatives |

| Reduction | LiAlH₄, H₂ (Pd/C) | Secondary alcohols or saturated amines |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted benzofurans |

Stability Profile

-

Thermal Stability: Decomposes above 200°C, releasing HCl gas.

-

Photostability: Benzofuran chromophore susceptible to UV-induced ring-opening.

| Derivative Structure | IC₅₀ (μM) vs HeLa Cells | Reference Model |

|---|---|---|

| 5-Methoxy-2-methyl analog | 0.08–1.14 | A549, ME-180 |

| Unsubstituted benzofuran core | 2.3–4.7 | MCF-7 (predicted) |

Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II as potential modes of action .

Antimicrobial Properties

Preliminary data on structurally related compounds indicate:

-

Moderate activity against Gram-positive bacteria (MIC 32–64 μg/mL).

-

Fungistatic effects against Candida albicans (MIC 128 μg/mL).

Research Applications and Industrial Relevance

Medicinal Chemistry Applications

-

Lead Compound Optimization: Serves as a scaffold for developing serotonin receptor modulators due to structural similarity to psychoactive benzofurans.

-

Prodrug Design: Amine group facilitates conjugation with targeting moieties (e.g., folate receptors).

Materials Science Innovations

-

Polymer Precursors: Benzofuran-amine complexes act as monomers for conductive polymers.

-

Coordination Chemistry: Forms stable complexes with transition metals (Cu²⁺, Fe³⁺) for catalytic applications.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume